Diethyl 4-aminobenzene-1,2-dicarboxylate
Description
Diethyl 4-aminobenzene-1,2-dicarboxylate (CAS: 22572-84-5) is a substituted phthalate ester featuring an amino group (-NH₂) at the 4-position of the benzene ring and two ethoxycarbonyl (-COOEt) groups at the 1- and 2-positions. This compound is structurally distinct from simple phthalate esters like diethyl phthalate (DEP, CAS: 84-66-2) due to the presence of the amino substituent, which enhances its polarity and reactivity . It has been identified in plant extracts, such as Prunus mahaleb seed oil, where it exists as a minor constituent (0.26%) when extracted with n-hexane .
Properties
CAS No. |
22572-84-5 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
diethyl 4-aminobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
MPCAOTRSCWFYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and functional group impacts:
Key Observations :
- Replacement of ethyl with methyl esters (dimethyl analog) reduces molecular weight and may alter crystallinity .
- Hydrazine and acetylene derivatives exhibit distinct reactivity profiles, enabling use in specialized syntheses (e.g., palladium-catalyzed annulations) .
Key Observations :
- This compound’s bioactivity is context-dependent, requiring further isolation studies to confirm standalone efficacy .
Key Observations :
- The amino-substituted phthalate is challenging to synthesize in high yields due to its low natural abundance and complex isolation .
- Hydrazine derivatives require repeated chromatography due to similar Rf values of byproducts .
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